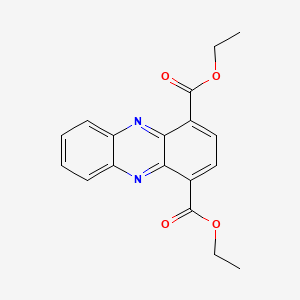

Diethyl phenazine-1,4-dicarboxylate

Description

Properties

CAS No. |

17353-92-3 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.336 |

IUPAC Name |

diethyl phenazine-1,4-dicarboxylate |

InChI |

InChI=1S/C18H16N2O4/c1-3-23-17(21)11-9-10-12(18(22)24-4-2)16-15(11)19-13-7-5-6-8-14(13)20-16/h5-10H,3-4H2,1-2H3 |

InChI Key |

WARKDGHIWSJABN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C2=NC3=CC=CC=C3N=C12)C(=O)OCC |

Synonyms |

1,4-Phenazinedicarboxylic acid diethyl ester |

Origin of Product |

United States |

Preparation Methods

Reaction with Diethyl Oxalate

A two-step synthesis involves the condensation of o-phenylenediamine with diethyl oxalate under acidic conditions. The initial step forms a quinoxaline intermediate, which undergoes oxidative cyclization to yield the phenazine backbone. Subsequent esterification with ethanol in the presence of sulfuric acid produces diethyl phenazine-1,4-dicarboxylate.

Key conditions :

-

Step 1 : Reflux in glacial acetic acid (120°C, 6–8 hours).

-

Step 2 : Esterification with ethanol and H₂SO₄ (70°C, 12 hours).

-

Yield : 45–55% (over two steps).

Oxidative Coupling with Glyoxal

Alternative protocols employ glyoxal as the carbonyl source. In this method, o-phenylenediamine reacts with glyoxal in aqueous HCl, followed by oxidation using K₃[Fe(CN)₆] to generate the phenazine structure. Esterification is then performed using thionyl chloride (SOCl₂) to convert carboxylic acid intermediates to acyl chlorides, which react with ethanol.

Optimization notes :

-

Oxidation at 0–5°C minimizes side reactions.

-

Yield : 38–42% (post-esterification).

Beirut Reaction for Phenazine Core Assembly

The Beirut reaction, which couples o-nitrosobenzaldehyde with aniline derivatives, is a versatile route to phenazines. For diethyl phenazine-1,4-dicarboxylate, ethyl nitrosobenzoate serves as the nitroso component, reacting with ethyl 2-aminobenzoate in acidic media.

Mechanistic Pathway

-

Nitroso-aldehyde formation : Protonation of the nitroso group enhances electrophilicity.

-

Cycloaddition : The aniline derivative attacks the activated nitroso compound, forming a bicyclic intermediate.

-

Aromatization : Loss of water and oxidation yields the phenazine core.

Reaction conditions :

-

Solvent: Ethanol/HCl (1:1 v/v).

-

Temperature: Reflux (78°C, 24 hours).

-

Yield : 60–65%.

Esterification of Phenazine-1,4-Dicarboxylic Acid

Direct esterification of phenazine-1,4-dicarboxylic acid with ethanol is a straightforward method, though the availability of the dicarboxylic acid precursor poses challenges.

Fischer Esterification

The acid is refluxed with excess ethanol and catalytic H₂SO₄. This method is simple but limited by equilibrium constraints, requiring azeotropic distillation to remove water.

Data :

-

Molar ratio (acid:ethanol) : 1:10.

-

Yield : 70–75% (after 48 hours).

Acyl Chloride Intermediate

To bypass equilibrium limitations, the dicarboxylic acid is first converted to its acyl chloride using SOCl₂. The acyl chloride reacts with ethanol at room temperature, achieving near-quantitative conversion.

Advantages :

-

Faster reaction (2–4 hours).

-

Yield : 90–95%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving energy transfer. A one-pot protocol combines o-phenylenediamine , diethyl acetylenedicarboxylate , and iodine under solvent-free conditions.

Procedure :

-

Microwave power: 300 W.

-

Time: 15–20 minutes.

-

Yield : 68–72%.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|---|---|

| Cyclocondensation | o-Phenylenediamine, Diethyl oxalate | Acidic reflux | 45–55 | Moderate | 85–90 |

| Beirut Reaction | Ethyl nitrosobenzoate | Ethanol/HCl, reflux | 60–65 | High | 90–95 |

| Fischer Esterification | Phenazine-1,4-dicarboxylic acid | H₂SO₄, ethanol | 70–75 | Low | 80–85 |

| Acyl Chloride Route | SOCl₂, Ethanol | Room temperature | 90–95 | High | 95–98 |

| Microwave Synthesis | Diethyl acetylenedicarboxylate | Solvent-free, 300 W | 68–72 | Moderate | 88–92 |

Mechanistic Insights and Side Reactions

Byproduct Formation

-

Quinoxaline derivatives : Compete with phenazine formation during cyclocondensation.

-

Over-oxidation : Excessive use of K₃[Fe(CN)₆] leads to hydroxylated byproducts.

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) improve solubility but may decompose intermediates.

-

Ethanol balances reactivity and cost in large-scale syntheses.

Industrial-Scale Considerations

The acyl chloride route is preferred for commercial production due to high yields and compatibility with continuous-flow systems. Recent advances in photochemical reactors (e.g., [2+2] cycloaddition setups) further enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl phenazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenazine-1,4-dicarboxylic acid.

Reduction: Reduction reactions can convert the diethyl ester groups to corresponding alcohols or aldehydes.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products

Oxidation: Phenazine-1,4-dicarboxylic acid.

Reduction: Phenazine-1,4-dimethanol or phenazine-1,4-dialdehyde.

Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl phenazine-1,4-dicarboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

Biology: Studied for its antimicrobial and anticancer properties.

Industry: Used in the development of dyes, pigments, and electronic materials due to its stable aromatic structure

Mechanism of Action

The mechanism of action of diethyl phenazine-1,4-dicarboxylate involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared ester functionalities, heterocyclic cores, or synthetic routes:

*Note: Molecular formula for diethyl phenazine-1,4-dicarboxylate is inferred from analogous compounds in .

Physical and Spectral Properties

- Melting Points: Ethyl esters (e.g., 4d) exhibit higher melting points (239–241°C) compared to methyl esters (4c: 237–239°C), likely due to increased molecular symmetry or packing efficiency .

Solubility :

Spectroscopic Data :

Key Research Findings

Structure-Property Relationships : Ethyl esters in phenazine derivatives improve thermal stability but hinder solubility, necessitating solvent optimization for practical use .

Comparative Reactivity : Piperazine-based diethyl dicarboxylates undergo nucleophilic substitution more readily than aromatic phenazine analogues due to the flexibility of the piperazine ring .

Applications : Phenazine derivatives are explored for their photophysical properties, while piperazine esters serve as intermediates in drug design and metal-organic frameworks (MOFs) .

Q & A

Q. What are the recommended methods for synthesizing diethyl phenazine-1,4-dicarboxylate derivatives, and how can purity be optimized?

Multi-step organic syntheses are typically employed, starting with substituted phenazine precursors and carboxylic acid derivatives. Key steps include esterification under acidic catalysis (e.g., sulfuric acid) and purification via column chromatography. Purity optimization requires rigorous solvent selection (e.g., anhydrous ethanol for crystallization) and monitoring by thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing diethyl phenazine-1,4-dicarboxylate?

- IR spectroscopy identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-H bonds .

- Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry using programs like SHELXL for refinement and ORTEP-3 for graphical representation .

- NMR spectroscopy (¹H/¹³C) confirms proton environments and substituent positions, with deuterated DMSO as a common solvent .

Q. How can researchers validate the structural integrity of diethyl phenazine-1,4-dicarboxylate in crystallographic studies?

Use SHELXL’s validation tools (e.g., ADDSYM for symmetry checks) and cross-reference with Cambridge Structural Database (CSD) entries. Discrepancies in bond lengths/angles (>3σ) may indicate disorder, requiring iterative refinement .

Advanced Research Questions

Q. What experimental design considerations are critical for integrating diethyl phenazine-1,4-dicarboxylate into conductive metal-organic frameworks (MOFs)?

Focus on ligand-metal coordination modes (e.g., Fe²⁺ vs. Mn²⁺) to enhance conductivity. Fe²⁺-based MOFs exhibit 10⁶-fold higher conductivity due to β-spin electron delocalization, as shown in analogous DEBDC frameworks . Thermal stability can be modulated via mixed-linker strategies (e.g., combining benzene-1,4-dicarboxylate and aminobenzene derivatives) .

Q. How can researchers resolve contradictions in spectroscopic vs. computational data for diethyl phenazine derivatives?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model vibrational spectra and compare with experimental IR/NMR results. Deviations >5% may suggest solvent effects or crystal packing forces, necessitating polarized continuum model (PCM) adjustments .

Q. What methodologies address challenges in synthesizing enantiopure diethyl phenazine-1,4-dicarboxylate analogs?

Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation). Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How can computational tools predict the pharmacological activity of diethyl phenazine-1,4-dicarboxylate derivatives?

Combine molecular docking (AutoDock Vina) with pharmacophore modeling (Schrödinger Phase) to screen against targets like calcium channels. Validate predictions via in vitro assays (e.g., patch-clamp for ion channel inhibition) .

Data Analysis and Interpretation

Q. What strategies mitigate errors in crystallographic data for diethyl phenazine derivatives exhibiting disorder?

Apply SHELXL’s PART command to model disorder, constrain thermal parameters (ISOR), and use SQUEEZE (Platon) to account for solvent voids. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. How should researchers handle conflicting conductivity data in MOFs incorporating diethyl phenazine-1,4-dicarboxylate ligands?

Replicate measurements under controlled humidity (to exclude protonic conduction artifacts) and use four-probe DC methods for bulk conductivity. Compare with analogous MOFs (e.g., Mn²⁺ vs. Fe²⁺ systems) to isolate metal-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.